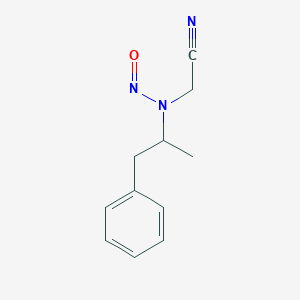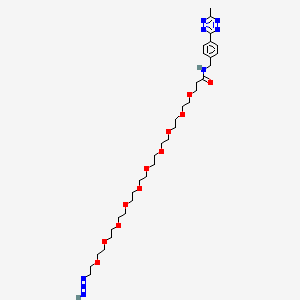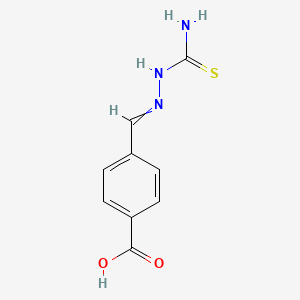
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,4-bis(trifluoromethyl)benzene with chloropropanone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanone moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparación Con Compuestos Similares
- 1-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
- 1-(2,4-Bis(trifluoromethyl)phenyl)-3-fluoropropan-2-one
Comparison: 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C11H7ClF6O |
|---|---|
Peso molecular |
304.61 g/mol |
Nombre IUPAC |
1-[2,4-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2 |
Clave InChI |
FYTXEDIEYZXKAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


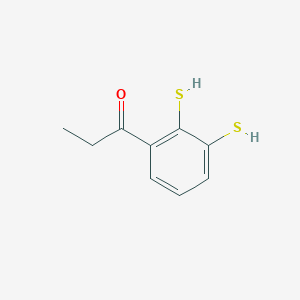
![9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
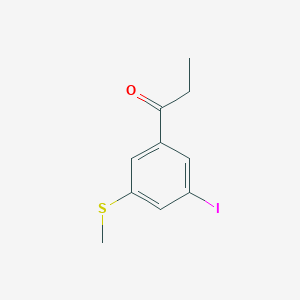
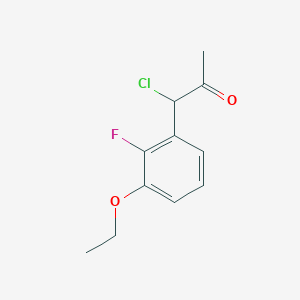
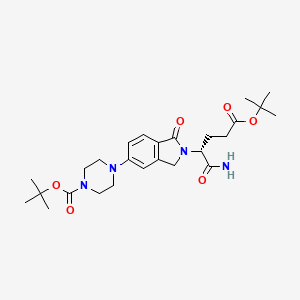
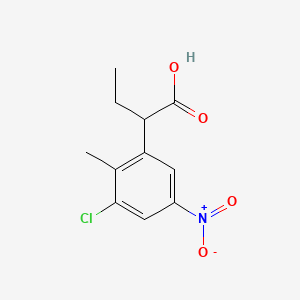


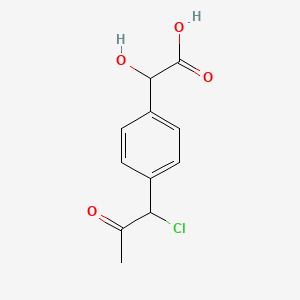
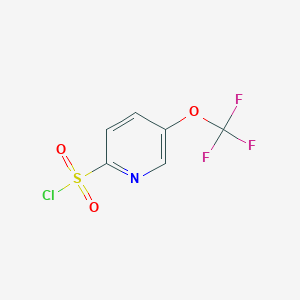
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)
